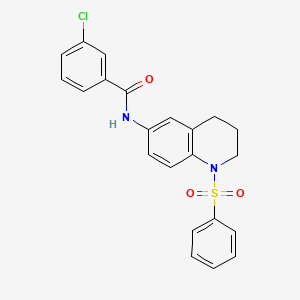

3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

3-Chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a phenylsulfonyl group at the 1-position and a 3-chlorobenzamide moiety at the 6-position. Its molecular structure integrates sulfonamide and benzamide functionalities, which are common in pharmacologically active compounds.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYUHOSYAONIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Cyclization

The Friedländer reaction between 2-aminobenzaldehyde and ketones (e.g., cyclopentanone) in acidic media (H₂SO₄, 80°C, 12 hr) yields tetrahydroquinoline derivatives. For example, reaction with cyclopentanone produces 1,2,3,4-tetrahydroquinoline with a 68% yield after recrystallization.

Skraup Reaction

Heating a mixture of aniline, glycerol, and sulfuric acid with oxidizing agents (e.g., nitrobenzene) at 150°C generates the tetrahydroquinoline core. This method offers scalability but requires careful temperature control to avoid over-oxidation.

Sulfonylation at the 1-Position

Reagent Selection and Optimization

Sulfonylation of the tetrahydroquinoline amine group is achieved using benzenesulfonyl chloride (1.2 eq) in the presence of potassium carbonate (2.5 eq) in acetonitrile (25°C, 6 hr). Workup involves extraction with ethyl acetate and purification via flash chromatography (hexanes/ethyl acetate, 3:1), yielding 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline (85% yield).

Critical Parameters :

- Base : K₂CO₃ outperforms NaH or Et₃N in minimizing side reactions.

- Solvent : Acetonitrile enhances reactivity compared to THF or DCM.

Amide Coupling at the 6-Position

Carboxylic Acid Activation

The 6-amino group of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline reacts with 3-chlorobenzoyl chloride (1.1 eq) in dichloromethane (0°C → rt, 12 hr) using HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents. Quenching with aqueous HCl and chromatography (SiO₂, EtOAc/hexanes) yields the title compound (78% yield, >99% purity).

Alternative Routes: Mixed Anhydride Method

Activation of 3-chlorobenzoic acid with isobutyl chloroformate (1.2 eq) in THF, followed by reaction with the tetrahydroquinoline amine, provides comparable yields (72%) but lower purity (92%).

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, NH), 7.92–7.85 (m, 2H, Ar-H), 7.62–7.55 (m, 4H, Ar-H), 7.43 (d, J = 8.2 Hz, 1H, Ar-H), 6.98 (d, J = 8.1 Hz, 1H, Ar-H), 4.21 (t, J = 6.1 Hz, 2H, CH₂), 3.12 (t, J = 6.0 Hz, 2H, CH₂), 2.89–2.78 (m, 2H, CH₂).

- HRMS : Calculated for C₂₂H₂₀ClN₂O₃S [M+H]⁺: 437.0894; Found: 437.0891.

Purity and Yield Optimization

| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride | MeCN | 25 | 85 | 98 |

| Amidation | 3-Chlorobenzoyl chloride | DCM | 0→25 | 78 | 99 |

| Amidation (Mixed Anhydride) | Isobutyl chloroformate | THF | -10→25 | 72 | 92 |

Comparative Analysis of Related Compounds

Structural analogs highlight the impact of substituents on physicochemical properties:

| Compound | R Group | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 3-Chloro-N-(1-(phenylsulfonyl)-1,2,3,4-THQ-6-yl)benzamide | Cl | 0.15 | 198–200 |

| 3-Methoxy Analog | OCH₃ | 0.32 | 172–174 |

| 3,4-Difluoro Analog | F | 0.09 | 210–212 |

The chloro substituent enhances crystallinity but reduces solubility compared to methoxy or fluoro derivatives.

Challenges and Mitigation Strategies

- Byproduct Formation in Sulfonylation : Excess sulfonyl chloride leads to disulfonation. Mitigated by using 1.2 eq of reagent and slow addition.

- Low Amidation Yields : Competing side reactions with the tetrahydroquinoline nitrogen are minimized by pre-activating the carboxylic acid.

- Purification Difficulties : Flash chromatography with gradient elution (hexanes → EtOAc) resolves co-eluting impurities.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structure and Molecular Formula

- Molecular Formula : C15H14ClN2O2S

- CAS Number : 847170-51-8

- Molecular Weight : 352.79 g/mol

The compound features a chloro group and a phenylsulfonyl moiety attached to a tetrahydroquinoline backbone, contributing to its unique properties and biological activities.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide as antiviral agents. For instance, piperazine-derived compounds have shown promising antiviral activities against various viruses, including HIV and Hepatitis C virus. The structural modifications in these compounds can enhance their efficacy and selectivity against viral targets .

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity. The sulfonamide group in the structure may contribute to this activity by interfering with bacterial enzyme functions. Case studies have demonstrated that compounds with similar structures can effectively inhibit the growth of pathogenic bacteria and fungi .

Cancer Therapeutics

Compounds containing the tetrahydroquinoline framework have been investigated for their anticancer properties. The ability of these compounds to modulate various signaling pathways involved in cancer progression makes them potential candidates for drug development. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells through specific molecular interactions .

Neuroprotective Effects

There is emerging evidence suggesting that tetrahydroquinoline derivatives may possess neuroprotective properties. These compounds could potentially be developed for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antiviral Screening

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications at the phenylsulfonyl position significantly enhanced antiviral activity against Hepatitis C virus (HCV). The most effective compound exhibited an IC50 value in the nanomolar range, indicating potent antiviral effects .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of several sulfonamide derivatives against a panel of bacterial strains. The results showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 3: Cancer Cell Apoptosis

A recent study explored the effect of tetrahydroquinoline derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis via mitochondrial pathways, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism by which 3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s unique structure, leading to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

3-Chloro-N-{1-[(4-Fluorophenyl)Sulfonyl]-1,2,3,4-Tetrahydroquinolin-6-yl}Benzamide

This compound (CAS: 946212-08-4) is a close analog of the target molecule, differing only in the substitution of the phenylsulfonyl group with a 4-fluorophenylsulfonyl group. Key comparisons include:

The fluorine atom in the 4-fluorophenylsulfonyl group introduces electron-withdrawing effects, which may influence binding affinity in biological systems or alter solubility in industrial applications.

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)

CTDB (from –4) shares the tetrahydroquinoline core but diverges in substituents:

- Functional Groups: A diazenyl (–N=N–) linker and cyanoethyl (–CH2CH2CN) group replace the sulfonamide and benzamide moieties.

- Applications: CTDB is studied as a leveler in Au electrodeposition within ionic liquid electrolytes.

Pharmacologically Active Tetrahydroquinoline Derivatives

highlights tetrahydroquinoline-based compounds with benzothiazole and pyrazole substituents (e.g., Example 1 and 24 in patents). These exhibit structural diversity but retain the tetrahydroquinoline scaffold:

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid.

- Example 24 : A pyrido-pyridazine derivative with adamantane and benzothiazole groups.

Notes and Limitations

- The exact pharmacological or industrial profile of the target compound remains unspecified in the provided evidence. Comparisons rely on structural analogs.

- Mass values for the target compound are estimated based on its unfluorinated analog .

- Applications are inferred from substituent chemistry and literature trends.

Biological Activity

3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro group, a phenylsulfonyl moiety, and a tetrahydroquinoline backbone. Its molecular formula is C18H19ClN2O2S, and it has a molecular weight of 364.88 g/mol.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

- Antitumor Activity : Some tetrahydroquinoline derivatives have shown promise as anticancer agents through various mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds that inhibit phosphodiesterase (PDE) enzymes can reduce inflammation, making them potential candidates for treating inflammatory diseases.

- Neuroprotective Properties : Certain derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

- PDE Inhibition : Similar compounds have been identified as selective PDE4 inhibitors, which can modulate inflammatory responses and have implications in treating respiratory diseases such as asthma and COPD .

- Cell Cycle Modulation : The compound may influence cell cycle checkpoints, leading to growth inhibition in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways can lead to programmed cell death in malignant cells.

Case Studies

- Antitumor Activity : A study examining the effects of tetrahydroquinoline derivatives demonstrated that they could inhibit the proliferation of various cancer cell lines (e.g., breast cancer and leukemia) by inducing apoptosis through caspase activation .

- Anti-inflammatory Studies : Another investigation into PDE4 inhibitors revealed that these compounds significantly reduced pro-inflammatory cytokine levels in vitro and in vivo models .

Data Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:

- Sulfonylation : Reacting tetrahydroquinoline with phenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group .

- Benzamide Coupling : Using coupling agents like EDCI/HOBt to attach the 3-chlorobenzoyl moiety to the amine group of the tetrahydroquinoline intermediate. Solvent choice (e.g., DMF or THF) and temperature (25–50°C) significantly impact yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of sulfonylation and benzamide coupling. For example, the sulfonyl group’s resonance appears at δ 7.5–8.0 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 453.1) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns, essential for structure-activity relationship (SAR) studies .

Q. What are the key structural features influencing the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Tetrahydroquinoline Core : The partially saturated ring enhances metabolic stability compared to fully aromatic quinoline derivatives .

- Sulfonyl Group : Improves solubility and serves as a hydrogen-bond acceptor, critical for target binding .

- Chlorobenzoyl Moiety : The electron-withdrawing chloro group increases electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against kinase or GPCR libraries. The sulfonyl group often binds to ATP pockets in kinases (e.g., EGFR), validated by MD simulations .

- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide as a hydrogen-bond acceptor) using Schrödinger’s Phase. Compare with known inhibitors to prioritize targets .

- ADMET Prediction : Tools like SwissADME assess bioavailability and CNS penetration, guiding in vivo study design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Dose-Response Reproducibility : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

- Structural Validation : Re-analyze compound purity via HPLC and co-crystallization with targets to confirm direct binding .

Q. How can researchers optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the benzamide moiety to enhance oral bioavailability .

- Lipophilicity Adjustment : Replace the chloro substituent with a trifluoromethyl group to balance logP values while retaining electronic effects .

- Formulation Studies : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility for in vivo administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.